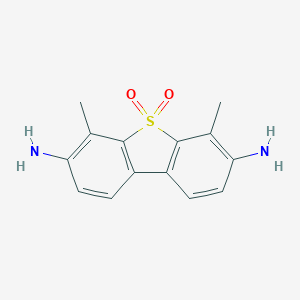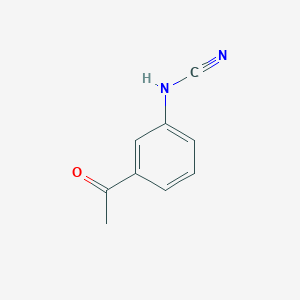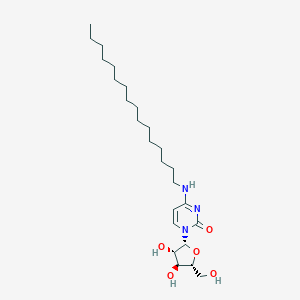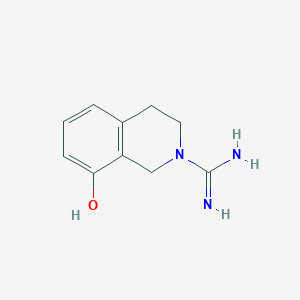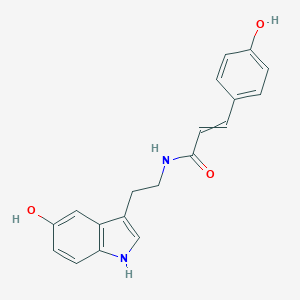
N-(p-Coumaroyl) Sérotonine
Vue d'ensemble
Description
N-Coumaroyl serotonin is a polyphenolic compound isolated from the seeds of safflower (Carthamus tinctorius). It is known for its antioxidative, anti-atherogenic, and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of atherosclerosis and other cardiovascular diseases .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying the structure-activity relationships of serotonin derivatives.
Biology: N-Coumaroyl serotonin exhibits antioxidative properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has shown promise in the treatment of atherosclerosis, glioblastoma, and other inflammatory conditions.
Mécanisme D'action
Target of Action
N-(p-Coumaroyl) Serotonin, also known as N-Coumaroyl serotonin, primarily targets the PDGF receptor . The PDGF receptor is a tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and differentiation .
Mode of Action
N-(p-Coumaroyl) Serotonin interacts with its target, the PDGF receptor, by inhibiting the PDGF-induced phosphorylation of the receptor . This interaction results in a decrease in the release of calcium ions (Ca2+) from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by N-(p-Coumaroyl) Serotonin involves the PDGF signaling pathway . By inhibiting the phosphorylation of the PDGF receptor, N-(p-Coumaroyl) Serotonin disrupts the normal signaling process, leading to downstream effects such as reduced cell proliferation and growth .
Result of Action
The action of N-(p-Coumaroyl) Serotonin leads to several molecular and cellular effects. It has antioxidative, anti-atherogenic, and anti-inflammatory properties . It can ameliorate atherosclerosis and improve the distensibility of the aortic wall . In addition, it has been shown to inhibit the growth of glioblastoma cells by inducing S-phase arrest and apoptosis .
Safety and Hazards
Orientations Futures
The treatment of glioblastoma cell lines with N-(p-coumaroyl) serotonin may represent a novel strategy for targeting glioblastoma . Further studies are needed to elucidate the complete mechanism of its antitumor activity . With the development of synthetic biology, researchers have established the method of microbial synthesis of serotonin . This method has garnered considerable research attention due to its advantages over natural extraction .
Analyse Biochimique
Biochemical Properties
N-(p-Coumaroyl) Serotonin interacts with various enzymes and proteins. It has been found to inhibit PDGF-induced phosphorylation of PDGF receptors and the release of Ca2+ from the sarcoplasmic reticulum . This interaction suggests that N-(p-Coumaroyl) Serotonin plays a role in regulating cell signaling pathways.
Cellular Effects
N-(p-Coumaroyl) Serotonin has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of glioblastoma cells by triggering S-phase arrest and apoptosis . It also has protective effects against glucose-induced damage in PC12 rat pheochromocytoma cells .
Molecular Mechanism
The molecular mechanism of N-(p-Coumaroyl) Serotonin involves its interaction with various biomolecules. It inhibits the phosphorylation of PDGF receptors, which is a key step in the activation of many cell signaling pathways . It also triggers S-phase arrest and apoptosis in glioblastoma cells, indicating that it can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(p-Coumaroyl) Serotonin has been shown to have long-term effects on cellular function. For example, it has been found to inhibit the growth of glioblastoma cells over time .
Transport and Distribution
N-(p-Coumaroyl) Serotonin is transportable from roots, through the phloem, up to the aerial parts of plants . This suggests that it can be distributed within cells and tissues and can interact with various transporters or binding proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Coumaroyl serotonin can be synthesized through the reaction of serotonin with p-coumaroyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Coumaroyl serotonin as the primary product .
Industrial Production Methods: High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Coumaroyl serotonin from safflower seed meal. This method involves the use of a two-phase solvent system composed of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1:1:1. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase .
Analyse Des Réactions Chimiques
Types of Reactions: N-Coumaroyl serotonin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: N-Coumaroyl serotonin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Comparaison Avec Des Composés Similaires
N-Caffeoyl Serotonin: Exhibits similar antioxidative properties but differs in its phenolic acid moiety.
N-Feruloyl Serotonin: Known for its anti-inflammatory and antioxidative effects, with a ferulic acid moiety instead of coumaric acid.
N-Coumaroyl serotonin stands out due to its specific combination of antioxidative, anti-atherogenic, and anti-inflammatory properties, making it a valuable compound for therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPAFGVOWCVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313118 | |
| Record name | N-(p-Coumaroyl)serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68573-24-0 | |
| Record name | N-(p-Coumaroyl)serotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68573-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Coumaroyl)serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



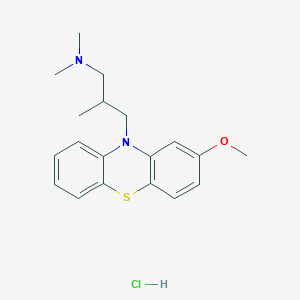

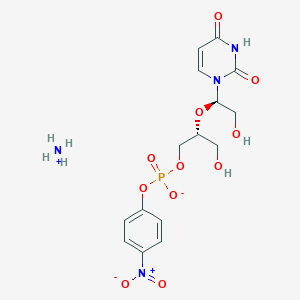
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
